molecular formula C2H7NO2S B075009 N-Methylmethanesulfonamide CAS No. 1184-85-6

N-Methylmethanesulfonamide

Cat. No. B075009
CAS RN: 1184-85-6
M. Wt: 109.15 g/mol
InChI Key: UHNHTTIUNATJKL-UHFFFAOYSA-N
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Patent
US06710178B2

Procedure details

2.97 g (11.2 mmol) of methyl 2-[1-amino-1-(4-fluorophenyl)methylene]-4-methyl-3-oxopentanoate were introduced into 2.45 g (22.4 mmol) of N-methylmethanesulphonamide (MMSA) and 4.19 g (55.9 mmol) of tert-butanol together with 4.51 g (36.6 mmol) of N-cyano-N-methylmethanesulphonamide (CMMSA). 2.22 g (22.4 mmol) of sodium tert-butoxide were added to this suspension at room temperature in portions. An orange-coloured suspension was obtained. It was heated to 50° C. and stirred at 50° C. for 19.9 h. The suspension was poured onto 20 g of ice water, and the precipitate was filtered off and washed with water (2×5 ml). After drying in a high vacuum, 2.91 g of methyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methanesulphonyl-N-methylamino)pyrimidine-5-carboxylate were obtained in the form of a pale beige solid having a concentration of 76.4% (HPLC), which corresponds to a yield of 52.1%.
Name
methyl 2-[1-amino-1-(4-fluorophenyl)methylene]-4-methyl-3-oxopentanoate
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
4.19 g
Type
reactant
Reaction Step One
Name
N-cyano-N-methylmethanesulphonamide
Quantity
4.51 g
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
20 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](=[C:10]([C:15](=O)[CH:16]([CH3:18])[CH3:17])[C:11]([O:13][CH3:14])=[O:12])[C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][CH:4]=1.CNS(C)(=O)=O.C(O)(C)(C)C.[C:31]([N:33]([CH3:38])[S:34]([CH3:37])(=[O:36])=[O:35])#[N:32].CC(C)([O-])C.[Na+]>>[F:9][C:6]1[CH:7]=[CH:8][C:3]([C:2]2[C:10]([C:11]([O:13][CH3:14])=[O:12])=[C:15]([CH:16]([CH3:18])[CH3:17])[N:32]=[C:31]([N:33]([S:34]([CH3:37])(=[O:36])=[O:35])[CH3:38])[N:1]=2)=[CH:4][CH:5]=1 |f:4.5|

Inputs

Step One
Name
methyl 2-[1-amino-1-(4-fluorophenyl)methylene]-4-methyl-3-oxopentanoate
Quantity
2.97 g
Type
reactant
Smiles
NC(C1=CC=C(C=C1)F)=C(C(=O)OC)C(C(C)C)=O
Name
Quantity
2.45 g
Type
reactant
Smiles
CNS(=O)(=O)C
Name
Quantity
4.19 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
N-cyano-N-methylmethanesulphonamide
Quantity
4.51 g
Type
reactant
Smiles
C(#N)N(S(=O)(=O)C)C
Step Two
Name
Quantity
2.22 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Three
Name
ice water
Quantity
20 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. for 19.9 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An orange-coloured suspension was obtained
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with water (2×5 ml)
CUSTOM
Type
CUSTOM
Details
After drying in a high vacuum

Outcomes

Product
Details
Reaction Time
19.9 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NC(=NC(=C1C(=O)OC)C(C)C)N(C)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.91 g
YIELD: PERCENTYIELD 52.1%
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.